molecular formula C5H2F2N2O B061858 2,4-Difluoropyrimidine-5-carbaldehyde CAS No. 161124-04-5

2,4-Difluoropyrimidine-5-carbaldehyde

Cat. No.: B061858
CAS No.: 161124-04-5
M. Wt: 144.08 g/mol
InChI Key: RZWMRALWLMBMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoropyrimidine-5-carbaldehyde is a fluorinated pyrimidine derivative characterized by fluorine atoms at positions 2 and 4 of the pyrimidine ring and a formyl group at position 5. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and versatility in synthetic modifications. Fluorination at specific positions enhances metabolic stability, lipophilicity, and binding affinity in drug design .

Properties

CAS No.

161124-04-5

Molecular Formula

C5H2F2N2O

Molecular Weight

144.08 g/mol

IUPAC Name

2,4-difluoropyrimidine-5-carbaldehyde

InChI

InChI=1S/C5H2F2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H

InChI Key

RZWMRALWLMBMJU-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)F)F)C=O

Canonical SMILES

C1=C(C(=NC(=N1)F)F)C=O

Synonyms

5-Pyrimidinecarboxaldehyde, 2,4-difluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Weight LogP PSA (Ų) Key Features Reference
2,4-Difluoropyrimidine-5-carbaldehyde 2-F, 4-F, 5-CHO ~220 (estimated) ~2.2 ~43 High electronegativity, stability N/A
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde 3,5-F (phenyl), 5-CHO 220.175 2.234 42.85 Enhanced lipophilicity
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 4-NH₂, 2-SCH₃, 5-CHO N/A N/A N/A Electron-rich, potential oxidation sensitivity
2-Chloro-4-morpholinopyrimidine-5-carbaldehyde 2-Cl, 4-morpholino, 5-CHO 227.65 N/A N/A Improved solubility (morpholino group)
Key Observations:
  • Fluorine vs.
  • Amino/Morpholino Groups: Amino groups (e.g., 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) increase polarity and hydrogen-bonding capacity (higher PSA), whereas morpholino substituents enhance solubility through hydrophilic interactions .
  • Methylthio Groups : Methylthio (SCH₃) groups (e.g., 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine ) are electron-donating, which may alter reactivity in cross-coupling reactions compared to fluorine’s electron-withdrawing nature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.